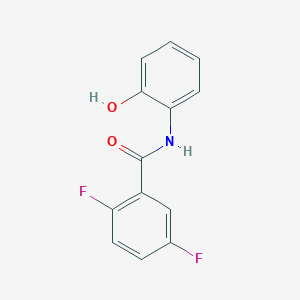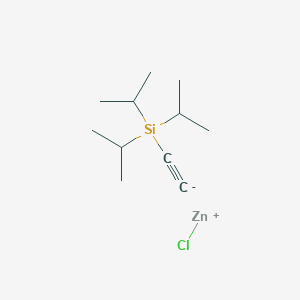
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is a chemical compound with the molecular formula C11H21ClSiZn. It is known for its unique structure, which includes a zinc ion coordinated with an ethynyl group and a tri(propan-2-yl)silane moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane typically involves the reaction of ethynyl-tri(propan-2-yl)silane with a zinc chloride solution. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
C2H5Si(CH3)3+ZnCl2→C2H5Si(CH3)3ZnCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organozinc compounds.
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane exerts its effects involves the coordination of the zinc ion with various substrates. This coordination can activate the substrates for further chemical reactions, facilitating processes such as catalysis and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorozinc(1+);ethynyl-tri(methyl)silane
- Chlorozinc(1+);ethynyl-tri(ethyl)silane
- Chlorozinc(1+);ethynyl-tri(butyl)silane
Uniqueness
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tri(propan-2-yl)silane moiety provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
478184-36-0 |
|---|---|
Molekularformel |
C11H21ClSiZn |
Molekulargewicht |
282.2 g/mol |
IUPAC-Name |
chlorozinc(1+);ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.ClH.Zn/c1-8-12(9(2)3,10(4)5)11(6)7;;/h9-11H,2-7H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
IHMLYIUWAUIGKY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[Si](C#[C-])(C(C)C)C(C)C.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
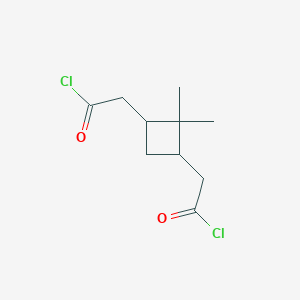
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
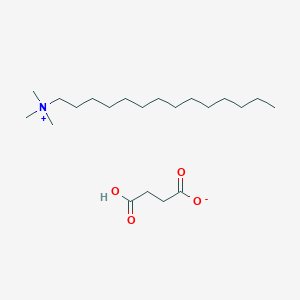
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
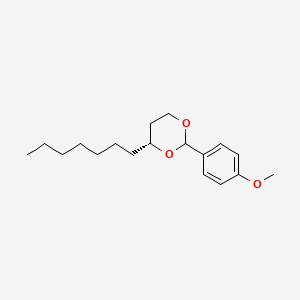

![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
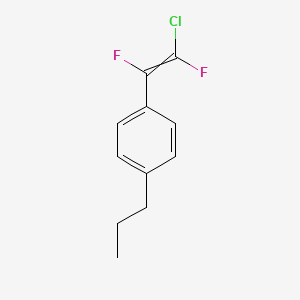

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

